N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide
Description
This compound belongs to the pyrrolidine-2-carboxamide class, characterized by a pyrrolidine ring fused with a carboxamide group and substituted with a trifluoromethyl ketone-enone moiety. The 3-methoxyphenyl substituent at the carboxamide nitrogen provides distinct electronic and steric properties, influencing its solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-24-12-5-2-4-11(10-12)20-15(23)13-6-3-8-21(13)9-7-14(22)16(17,18)19/h2,4-5,7,9-10,13H,3,6,8H2,1H3,(H,20,23)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGKSIGLAZMKCU-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-methoxybenzaldehyde with pyrrolidine-2-carboxylic acid under specific conditions to form the intermediate. This intermediate is then reacted with 4,4,4-trifluoro-3-oxobut-1-enyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The trifluoro-oxobut-1-enyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the trifluoro-oxobut-1-enyl group may produce alcohols.
Scientific Research Applications
N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic ring, pyrrolidine backbone modifications, or fluorinated side chains. These variations significantly impact physicochemical properties and bioactivity.
Substituent Variations on the Aromatic Ring
Pyrrolidine Backbone Modifications
Fluorinated Side Chain Analogues
Research Findings and Implications
- Stereochemical Influence : Compounds like 7a exhibit rotameric isomerism, as evidenced by extra peaks in 1H/13C NMR spectra . This complicates purification but may offer diverse binding modes.
- Optical Activity : The target compound’s lack of reported optical rotation contrasts with analogues like 7u ([α]D = −59.5°) and 7a ([α]D = −102°), suggesting chirality plays a critical role in target engagement .
- Fluorine Effects: The trifluoro-oxobut-1-enyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogues, as seen in preclinical studies of similar molecules .
Biological Activity
N-(3-methoxyphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3-methoxyphenyl group and a trifluorinated enone moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrolidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may share these properties due to its structural similarities.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway and the MAPK signaling cascade.
Anti-inflammatory Effects
Pyrrolidine derivatives have also been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, has been documented in related compounds.
- Case Study : A study on pyrrolidine dithiocarbamate (PDTC), a related compound, demonstrated its ability to reduce inflammation in murine models by inhibiting NF-κB activation, suggesting that this compound may exhibit similar properties .
Neuroprotective Potential
Emerging evidence suggests that compounds containing pyrrolidine rings can provide neuroprotection by modulating oxidative stress pathways.
- Research Findings : Studies have shown that pyrrolidine compounds can activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This mechanism is crucial for protecting neuronal cells from oxidative damage associated with neurodegenerative diseases .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
